molecular formula C15H9BrFN B1532213 4-(4-Bromo-2-fluorophenyl)isoquinoline CAS No. 1187163-16-1

4-(4-Bromo-2-fluorophenyl)isoquinoline

Cat. No. B1532213
M. Wt: 302.14 g/mol
InChI Key: PNLWGQXNLLSZQA-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-fluorophenyl)isoquinoline” is a chemical compound with the molecular formula C15H9BrFN. It has a molecular weight of 302.15 .


Molecular Structure Analysis

The InChI code for “4-(4-Bromo-2-fluorophenyl)isoquinoline” is 1S/C15H9BrFN/c16-11-5-6-13(15(17)7-11)14-9-18-8-10-3-1-2-4-12(10)14/h1-9H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Metal-Free Arylation and Fluorination : A metal-free approach to 4-aryltetrahydroisoquinolines, obtainable from diazonium cations trapped with arenes or HF, introduces fluorine atoms to the isoquinoline-1,3-diones, offering new pathways for medicinally relevant modifications including 4-(4-Bromo-2-fluorophenyl) variants (Golushko et al., 2019).
  • Isothiourea-Catalyzed Enantioselective Additions : The enantioselective addition of 4-nitrophenyl esters to iminium ions catalyzed by isothioureas highlights a protocol where the structure of the iminium counterion significantly influences yield and enantioselectivity, demonstrating the importance of structural components like 4-(4-Bromo-2-fluorophenyl)isoquinoline (Arokianathar et al., 2018).

Pharmaceutical Applications

  • Anticancer Activities : Novel 4-(4-Bromo-2-fluorophenyl)isoquinoline derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines, with some showing promising inhibitory effects against targets like the epidermal growth factor receptor tyrosine kinase, underscoring their potential as cancer therapeutics (Mphahlele et al., 2017; Mphahlele et al., 2018).
  • Antimycobacterial and Antioxidant Activity : Compounds synthesized from 4-(4-Bromo-2-fluorophenyl)isoquinoline showed significant activity against Mycobacterium tuberculosis, presenting a new avenue for antimycobacterial drug development. Additionally, some derivatives exhibited antioxidant properties, highlighting the compound's therapeutic versatility (Muthusaravanan et al., 2010; Youssef & Amin, 2010).

Material Science Applications

  • Optical and Fluorescent Properties : The synthesis of 4-(4-Bromo-2-fluorophenyl)isoquinoline-based fluorophores demonstrated significant potential in materials science, particularly in the development of new fluorescent materials with applications ranging from sensing to imaging. These studies reveal the compound's role in creating materials with specific optical properties (Kopchuk et al., 2019; Ün et al., 2017).

Safety And Hazards

The safety and hazards of “4-(4-Bromo-2-fluorophenyl)isoquinoline” are not clearly defined in the literature I found .

properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN/c16-11-5-6-13(15(17)7-11)14-9-18-8-10-3-1-2-4-12(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLWGQXNLLSZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-fluorophenyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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